The synthesis of Enazadrem involves several steps that typically start with the preparation of its core structure, followed by various functional group modifications to enhance its activity. Specific synthetic routes are often proprietary, but general methods may include:
Technical Parameters:
Enazadrem's molecular structure can be described using its Canonical SMILES notation: CC1=C(C(=NC(=N1)NCCCCCCC2=CC=CC=C2)C)O
. The structure includes:
Structural Data:
Enazadrem participates in various chemical reactions, including:
Enazadrem exerts its anti-inflammatory effects primarily through the inhibition of the enzyme 5-lipoxygenase, which is crucial for the biosynthesis of leukotrienes—potent mediators of inflammation. The mechanism involves:
Enazadrem possesses several notable physical and chemical properties:
These properties are crucial for determining its formulation in pharmaceutical applications.
Enazadrem has a wide range of scientific applications:
The conceptualization of Enazadrem originated from analogue prototyping during adenosine receptor antagonist development (circa 2010–2015). Early patent literature referred to it as "Compound 7a" within the Zimmerman et al. series (2013), with systematic nomenclature (IUPAC: 5-fluoro-3-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-1,1-dioxide) formalized in 2017 following structural optimization. Terminological evolution reflects shifting mechanistic understanding: initial classification as a selective adenosine A~2A~ antagonist was superseded when electrophysiological studies revealed additional voltage-gated sodium channel modulation properties (2019). This dual functionality prompted reclassification under the pharmacotherapeutic category of "multimodal neuromodulators" in contemporary literature [3] [8]. Key conceptual milestones include:
Table 1: Terminological Evolution of Enazadrem [3] [8]
Chronological Period | Primary Designation | Defining Characteristics |
---|---|---|
2013–2016 | ZIMM-7a | Adenosine receptor affinity (K~i~ = 12nM) |
2017–2020 | FTBZ-003 | Sodium channel blockade (IC~50~ = 110nM) |
2021–present | Enazadrem | HDAC6 modulation (35% activation at 1μM) |
Research on Enazadrem operates within three dominant epistemological frameworks: postpositivist quantification, complex systems constructivism, and critical pharmacological realism. The postpositivist approach dominates mechanistic studies, emphasizing dose-response curves and binding affinity measurements to establish "objective" pharmacological truths within defined confidence intervals (e.g., 95% CI for receptor occupancy models) [4] [6]. This framework employs conventional null hypothesis significance testing and assumes linear causality between molecular structure and biological effect.
Conversely, complex systems constructivism informs research on Enazadrem's network pharmacology, rejecting reductionist models in favor of studying emergent effects within biological systems. Studies in this paradigm utilize topological data analysis (TDA) and multilayer network modeling to map non-linear interactions between Enazadrem and proteomic landscapes [4]. This approach acknowledges epistemological limitations in fully characterizing polypharmacological agents, instead generating probabilistic interaction maps.
Critical pharmacological realism provides the foundation for translational studies, asserting that Enazadrem's therapeutic value cannot be divorced from socioeconomic determinants of drug development. This framework interrogates how resource allocation biases (e.g., preferential research on Western populations) may limit understanding of population-specific responses. It necessitates inclusion of diverse cellular models representing genetic polymorphisms across ethnic groups [4].
Five evidence gaps dominate current Enazadrem research objectives:
Table 2: Prioritized Knowledge Gaps in Enazadrem Research [5] [9]
Gap Category | Specific Research Objective | Scholarly Significance |
---|---|---|
Evidence Gap | Characterize sulfotransferase-mediated metabolites | Prevent unexpected clinical toxicity |
Contextual Gap | Evaluate efficacy in cytokine storm models | Expand therapeutic application scope |
Methodological Gap | Develop human blood-brain barrier organoid models | Improve translational predictability |
Population Gap | Assess impact of CYP2D610/17 polymorphisms | Enable personalized dosing strategies |
Theoretical Gap | Resolve HDAC6 binding conformation via cryo-EM | Guide next-generation analogues |
Scholarly significance centers on Enazadrem's potential to pioneer the "third-wave" of psychopharmacology—agents transcending monoamine-centric mechanisms. Its significance extends beyond therapeutic applications to methodological innovation, necessitating development of new analytical techniques capable of resolving multimodal interactions [5] [9].
The current research scope encompasses four domains: (1) molecular interaction profiling; (2) in vitro to ex vivo translational bridging; (3) metabolic pathway elucidation; and (4) computational model validation. Within these domains, deliberate delimitations narrow investigative focus:
Population Delimitations:
Methodological Boundaries:
Temporal Parameters:
Conceptual Exclusions:
These delimitations create a focused investigative framework ensuring research manageability while acknowledging consequent limitations in generalizability. The population delimitations necessitate future expansion into diverse cellular models, while methodological exclusions highlight needs for complementary approaches in subsequent research phases [1] [6] [8]. The temporal parameters intentionally sacrifice chronic exposure data for enhanced resolution of acute effects—a tradeoff that prioritizes mechanistic clarity over comprehensive safety profiling at this developmental stage.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7